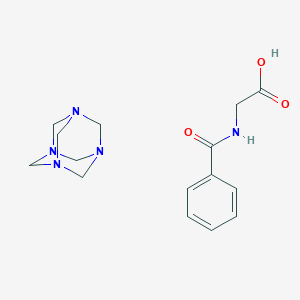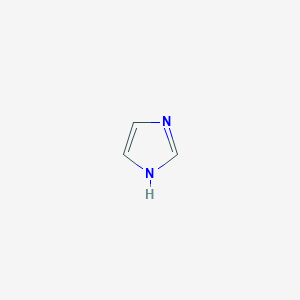![molecular formula C29H36N4O4S B134500 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide CAS No. 1114543-47-3](/img/structure/B134500.png)
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is a chemical compound known for its role as an intermediate in the synthesis of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by its complex structure, which includes a pyridine ring substituted with a methoxypropoxy group and a methyl group, linked to a rabeprazole sulfide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of the pyridine intermediate, which is achieved through the alkylation of 3-methyl-2-pyridinemethanol with 3-methoxypropyl bromide under basic conditions.
Coupling Reaction: The pyridine intermediate is then coupled with rabeprazole sulfide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and reduced reaction times.
Automated Purification: Industrial production often employs automated purification systems, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide, which is a key step in the synthesis of rabeprazole.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide form.
Substitution: The methoxypropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often in the presence of a catalyst like vanadium haloperoxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
Oxidation: The major product is the sulfoxide derivative.
Reduction: The major product is the original sulfide compound.
Substitution: Various alkoxy-substituted derivatives can be formed.
科学研究应用
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of rabeprazole and other related compounds.
Biology: Studies on its biological activity help in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of acid-related disorders.
Industry: It is used in the pharmaceutical industry for the large-scale production of rabeprazole.
作用机制
The mechanism of action of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide involves its conversion to rabeprazole, which inhibits the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump enzyme, and the pathways involved are related to the regulation of gastric acid secretion.
相似化合物的比较
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is unique due to its specific structure and role as an intermediate in rabeprazole synthesis. Similar compounds include:
Omeprazole Sulfide: Another intermediate used in the synthesis of omeprazole, a different proton pump inhibitor.
Lansoprazole Sulfide: Used in the synthesis of lansoprazole, another proton pump inhibitor with a similar mechanism of action.
Esomeprazole Sulfide: An intermediate in the synthesis of esomeprazole, the S-enantiomer of omeprazole.
These compounds share similar chemical properties and mechanisms of action but differ in their specific structures and pharmacokinetic profiles.
属性
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S/c1-21-24(30-13-11-27(21)36-17-7-15-34-3)19-33-26-10-6-5-9-23(26)32-29(33)38-20-25-22(2)28(12-14-31-25)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGRACUPORTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648984 |
Source


|
| Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114543-47-3 |
Source


|
| Record name | 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)








![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
